molecular formula C14H14N4O3 B2357895 ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-51-1

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2357895
CAS No.: 1403233-51-1
M. Wt: 286.291
InChI Key: UUUNOKRRTIZJSN-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 2-(3-cyanophenyl)-2-hydroxyethyl group and at position 4 with an ethyl carboxylate ester. The 3-cyanophenyl moiety introduces electron-withdrawing properties, while the hydroxyethyl group enhances hydrophilicity.

Properties

IUPAC Name

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8,13,19H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUNOKRRTIZJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis Using β-Ketoesters and Azides

The Huisgen 1,3-dipolar cycloaddition between β-ketoesters and azides represents a cornerstone for 1,2,3-triazole synthesis. Ethyl 3-oxobutanoate (1a ) reacts with aryl azides under basic conditions to form 5-substituted triazole esters. For the target compound, the azide component must incorporate the 2-(3-cyanophenyl)-2-hydroxyethyl moiety.

DBU-Promoted Cycloaddition

In a typical procedure, equimolar amounts of β-ketoester 1a (1.2 equiv) and a custom-synthesized 2-(3-cyanophenyl)-2-hydroxyethyl azide (1 equiv) are combined in acetonitrile (0.2 M) with 1,8-diazabicycloundec-7-ene (DBU, 1.2 equiv) at 50°C. The reaction proceeds via deprotonation of the β-ketoester, enabling nucleophilic attack on the azide to form the triazole core. Yields for analogous reactions range from 50–95%, depending on the azide’s electronic and steric properties.

Reaction Conditions and Optimization
  • Catalyst : DBU facilitates both cycloaddition and ester stabilization.
  • Solvent : Polar aprotic solvents (e.g., MeCN) enhance reaction rates.
  • Temperature : Elevated temperatures (50–60°C) improve kinetics without compromising azide stability.

Copper-Catalyzed Variants

For electron-deficient azides, Cu(OTf)₂·C₆H₅CH₃ (10 mol%) in dimethyl sulfoxide (DMSO) enhances regioselectivity and yield. This method is critical when steric hindrance from the 3-cyanophenyl group impedes DBU-mediated cyclization.

Post-Cycloaddition Functionalization

Reduction of Keto Intermediates

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (a precursor with a ketone group) undergoes reduction to introduce the hydroxyl group. Sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ketone to a secondary alcohol without affecting the nitrile or ester functionalities.

Reduction Protocol
  • Dissolve the keto-triazole (1 equiv) in anhydrous ethanol (0.1 M).
  • Add NaBH₄ (2 equiv) portionwise at 0°C.
  • Stir for 2 h, quench with water, and extract with dichloromethane.
  • Purify via flash chromatography (MeOH/DCM, 1:9) to isolate the hydroxyethyl product.

Alternative Routes via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a solvent-efficient pathway for triazole synthesis. Tetrabutylammonium bromide (TBAB, 10 mol%) and potassium hydroxide (2.2 equiv) in diethyl ether facilitate the reaction between β-ketoesters and aryl azides at ambient temperatures.

Advantages of PTC

  • Mild Conditions : Avoids high temperatures, preserving acid-sensitive groups.
  • Scalability : Suitable for gram-scale synthesis with yields exceeding 90%.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The hydroxyethyl proton resonates as a multiplet at δ 4.2–4.5 ppm, while the triazole proton appears as a singlet near δ 8.0 ppm.
  • ¹³C NMR : The nitrile carbon (C≡N) is observed at ~118 ppm, and the ester carbonyl at ~165 ppm.

Crystallography and Stability

Single-crystal X-ray diffraction confirms the triazole’s planar structure and hydrogen-bonding interactions involving the hydroxyl group. The compound exhibits stability under inert atmospheres but is prone to hydrolysis in acidic aqueous media.

Industrial and Pharmacological Applications

Patent EP0143379A1 discloses β-hydroxyethyl triazoles as intermediates for antifungal agents. The 3-cyanophenyl moiety enhances bioavailability by modulating lipophilicity, making the compound a candidate for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the cyanophenyl and hydroxyethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of analogous triazole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Biological Activity (Source)
Target Compound 1-[2-(3-Cyanophenyl)-2-hydroxyethyl], 4-carboxylate C14H14N4O3 Cyano, hydroxyl, ester Anticancer (inferred from analogs, )
Compound 48 () 1-[2-(4-Cyclobutylmethoxyphenyl)-2-((2S)-2-phenylpropanamido)ethyl], 4-carboxylate C27H31N5O4 Amide, ester, cyclobutylmethoxy GPR88 agonist activity
Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate () 1-(p-Nitrophenyl), 5-methyl, 4-carboxylate C12H12N4O4 Nitro, methyl, ester Antimicrobial (synthesis context, )
Ethyl 1-[2-(3-Cyanophenyl)-2-Oxoethyl]-1H-1,2,3-Triazole-4-Carboxylate () 1-[2-(3-Cyanophenyl)-2-oxoethyl], 4-carboxylate C14H12N4O3 Cyano, oxo, ester Structural analog; activity uncharacterized
Ethyl 1-[2-Hydroxy-2-(2-Methoxyphenyl)ethyl]-1H-1,2,3-Triazole-4-Carboxylate () 1-[2-(2-Methoxyphenyl)-2-hydroxyethyl], 4-carboxylate C14H17N3O4 Methoxy, hydroxyl, ester Unspecified activity; commercial availability

Key Comparative Insights

  • Electronic Effects: The 3-cyanophenyl group in the target compound is electron-withdrawing, enhancing electrophilicity compared to electron-donating groups like methoxy () or neutral methyl (). This may improve metabolic stability and receptor binding .
  • Biological Activity: Anticancer Potential: highlights that triazole esters with acetamide or cyano groups exhibit activity against lung cancer cells (NCI-H522 line). The target compound’s cyano and hydroxyl groups may synergize for similar effects . Receptor Targeting: Compound 48 () demonstrates GPR88 agonist activity due to its amide and cyclobutylmethoxy substituents. The target compound lacks an amide but retains the ester group, suggesting divergent receptor interactions .
  • Steric Considerations : The absence of bulky substituents at position 5 (cf. ) in the target compound may reduce steric hindrance, favoring interactions with biological targets .

Biological Activity

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14H14N4O3
  • IUPAC Name : this compound
  • CAS Number : 1403233-51-1

The compound features a triazole ring, a hydroxyethyl group, and an ethyl ester functional group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper or ruthenium under mild conditions.
  • Introduction of the Cyanophenyl Group : Accomplished via nucleophilic substitution using a cyanophenyl halide.
  • Addition of the Hydroxyethyl Group : Involves nucleophilic addition with an appropriate hydroxyethyl precursor.
  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol to form the ethyl ester.

Anticancer Properties

Research indicates that triazole derivatives exhibit notable anticancer activity. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A comparative study highlighted its effectiveness against leukemia cell lines with a GI50 value comparable to doxorubicin at nanomolar concentrations . The mechanism of action appears to involve induction of apoptosis characterized by morphological changes such as membrane blebbing and chromatin condensation .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Triazoles are known to interact with various biological targets, including enzymes involved in cancer progression and inflammation. The specific interactions and inhibition mechanisms are still under investigation but suggest promising applications in therapeutic contexts.

Antimicrobial Activity

Preliminary studies suggest that triazole derivatives can exhibit antimicrobial properties. The presence of functional groups such as hydroxyl and cyano may enhance their interaction with microbial targets. However, more comprehensive studies are required to establish definitive antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance:

Compound VariationBiological ActivityNotes
Ethyl 1-[2-(4-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylateModerateDifferent position of cyano group affects reactivity
Ethyl 1-[2-(3-aminophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylateEnhancedAmino group may increase solubility and interaction with targets

These variations highlight how subtle changes can significantly impact the compound's biological profile.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Cytotoxicity Studies : In vitro studies on Jurkat T-cells demonstrated significant cytotoxicity at low concentrations (GI50 = 0.15 μM), indicating potential for further development as a therapeutic agent against leukemia .
  • ADME Profiling : Computational studies have suggested favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for derivatives of triazoles like this compound, making them suitable candidates for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Step 1 : Preparation of the azide precursor (e.g., 2-(3-cyanophenyl)-2-hydroxyethyl azide) via nucleophilic substitution or diazotization.

  • Step 2 : Cycloaddition with ethyl propiolate under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMF or THF) at 25–60°C .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and catalyst loading to minimize by-products (e.g., regioisomeric triazoles) .

    Table 1 : Example Reaction Conditions and Yields

    SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
    DMFCuSO₄6078>95%
    THFCuI256592%

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regioselectivity (1,4-substituted triazole) via ¹H and ¹³C NMR. Key signals:
  • Triazole C-H proton at δ 8.1–8.3 ppm .
  • Ethoxy group (CH₂CH₃) at δ 1.3–1.4 ppm (triplet) and δ 4.3–4.4 ppm (quartet) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₃N₄O₃).
  • X-ray Crystallography : Resolve 3D conformation using programs like SHELXL or WinGX for crystal structures .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this triazole derivative, and how do structural modifications impact target binding?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (ergosterol biosynthesis) or bacterial enoyl-ACP reductase .

  • SAR Analysis : Compare substituent effects:

  • 3-Cyanophenyl enhances π-π stacking with hydrophobic enzyme pockets vs. methoxyphenyl ().

  • Hydroxyethyl improves solubility but may reduce membrane permeability .

    Table 2 : Comparative IC₅₀ Values for Triazole Derivatives

    Substituent (R)Target EnzymeIC₅₀ (µM)
    3-CyanophenylCYP510.85
    2-MethoxyphenylCYP511.20
    3-FluorophenylEnoyl-ACP-R2.10

Q. How should researchers resolve contradictions in reported biological data (e.g., antifungal vs. anticancer activity)?

  • Approach :

  • Assay Standardization : Use CLSI guidelines for antifungal testing (MIC against Candida spp.) vs. NCI-60 screening for anticancer activity .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, ester hydrolysis to the free carboxylic acid may enhance anticancer activity .
    • Case Study : A 2024 study noted discrepancies in cytotoxicity between ester and carboxylate analogs due to differential cellular uptake .

Q. What stability challenges arise under physiological conditions, and how can degradation pathways be mitigated?

  • Stability Studies :

  • pH Sensitivity : Hydrolytic degradation of the ester group occurs at pH > 8.0 (half-life < 24 hrs). Use buffered solutions (pH 7.4) for in vitro assays .

  • Thermal Stability : Decomposition above 150°C (TGA data). Store at –20°C under inert atmosphere .

    Table 3 : Degradation Products Under Stress Conditions

    ConditionMajor DegradantsMechanism
    Acidic (pH 3.0)1-[2-(3-Cyanophenyl)-2-hydroxyethyl]Ester hydrolysis
    Alkaline (pH 9)Triazole-4-carboxylic acidSaponification

Methodological Recommendations

  • Synthetic Chemistry : Prioritize CuAAC for regioselectivity; validate with NOESY for 1,4-isomer confirmation .
  • Biological Testing : Pair computational modeling with high-throughput screening to prioritize targets .
  • Data Reproducibility : Share raw NMR/MS datasets via repositories like Zenodo for peer validation .

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